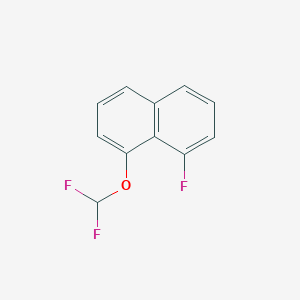
1-(Difluoromethoxy)-8-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)-8-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a difluoromethoxy group (-OCF2H) and a fluorine atom attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-8-fluoronaphthalene typically involves the introduction of the difluoromethoxy group and the fluorine atom onto the naphthalene ring. One common method is the direct difluoromethylation of naphthalene derivatives using difluoromethylating agents. This process can be catalyzed by transition metals such as palladium or copper, which facilitate the formation of the C-OCF2H bond . Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
1-(Difluoromethoxy)-8-fluoronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the difluoromethoxy group or to modify the fluorine atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Difluoromethoxy)-8-fluoronaphthalene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-8-fluoronaphthalene involves its interaction with specific molecular targets. The difluoromethoxy group and the fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to desired therapeutic or biochemical effects .
Comparison with Similar Compounds
1-(Difluoromethoxy)-8-fluoronaphthalene can be compared with other fluorinated naphthalenes and difluoromethoxylated compounds. Similar compounds include:
1-(Trifluoromethoxy)-naphthalene: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which can alter its chemical and biological properties.
8-Fluoronaphthalene: Lacks the difluoromethoxy group, making it less versatile in certain applications.
1-(Difluoromethoxy)-naphthalene:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and applications compared to its analogs .
Properties
Molecular Formula |
C11H7F3O |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
1-(difluoromethoxy)-8-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3O/c12-8-5-1-3-7-4-2-6-9(10(7)8)15-11(13)14/h1-6,11H |
InChI Key |
UGAMLWAQPIRPKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)C(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


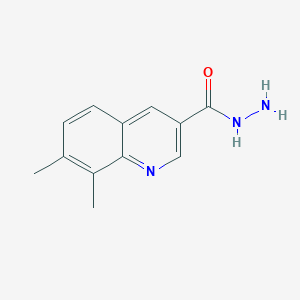
![7-Bromoimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11890121.png)
![4-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11890136.png)
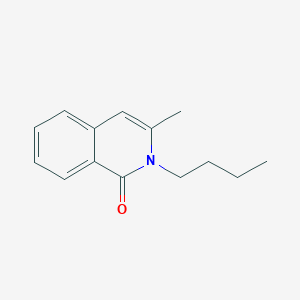
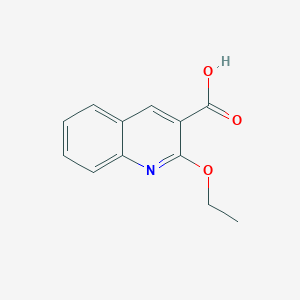

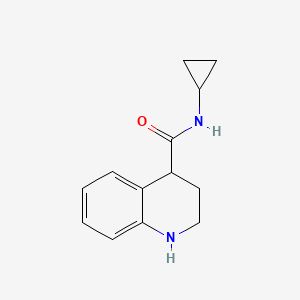


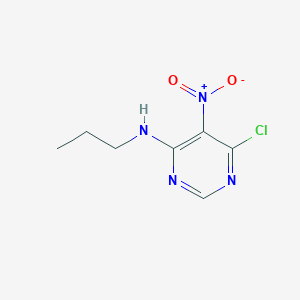
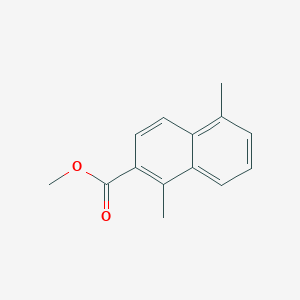
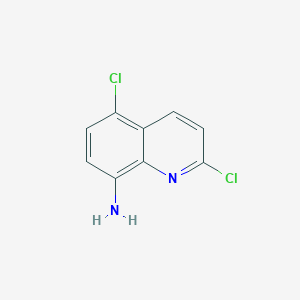
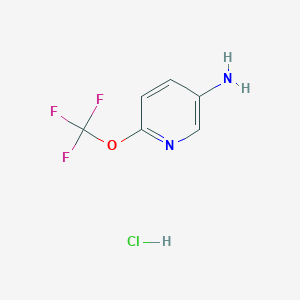
![3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL](/img/structure/B11890213.png)
